Cas no 2021622-09-1 (Carbamic acid, N-[[1-(2-methyl-1-oxopropyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[[1-(2-methyl-1-oxopropyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/2021622-09-1x500.png)
Carbamic acid, N-[[1-(2-methyl-1-oxopropyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[[1-(2-methyl-1-oxopropyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester
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- Inchi: 1S/C13H23NO3/c1-9(2)10(15)13(6-7-13)8-14-11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,16)
- InChI Key: DIEQMAXFPHVDHK-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCC1(C(=O)C(C)C)CC1
Carbamic acid, N-[[1-(2-methyl-1-oxopropyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797542-0.5g |
tert-butyl N-{[1-(2-methylpropanoyl)cyclopropyl]methyl}carbamate |
2021622-09-1 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-797542-10.0g |
tert-butyl N-{[1-(2-methylpropanoyl)cyclopropyl]methyl}carbamate |
2021622-09-1 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-797542-5.0g |
tert-butyl N-{[1-(2-methylpropanoyl)cyclopropyl]methyl}carbamate |
2021622-09-1 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-797542-2.5g |
tert-butyl N-{[1-(2-methylpropanoyl)cyclopropyl]methyl}carbamate |
2021622-09-1 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-797542-0.1g |
tert-butyl N-{[1-(2-methylpropanoyl)cyclopropyl]methyl}carbamate |
2021622-09-1 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-797542-0.25g |
tert-butyl N-{[1-(2-methylpropanoyl)cyclopropyl]methyl}carbamate |
2021622-09-1 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-797542-1.0g |
tert-butyl N-{[1-(2-methylpropanoyl)cyclopropyl]methyl}carbamate |
2021622-09-1 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-797542-0.05g |
tert-butyl N-{[1-(2-methylpropanoyl)cyclopropyl]methyl}carbamate |
2021622-09-1 | 95% | 0.05g |
$768.0 | 2024-05-22 |
Carbamic acid, N-[[1-(2-methyl-1-oxopropyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester Related Literature
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
Additional information on Carbamic acid, N-[[1-(2-methyl-1-oxopropyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester
Carbamic Acid, N-[[1-(2-Methyl-1-Oxopropyl)Cyclopropyl]Methyl]-, 1,1-Dimethylethyl Ester
Carbamic Acid, N-[[1-(2-Methyl-1-Oxopropyl)Cyclopropyl]Methyl]-, 1,1-Dimethylethyl Ester is a highly specialized organic compound with the CAS number 2021622-09-1. This compound belongs to the class of carbamic acids and their esters, which are widely recognized for their role in various chemical reactions and industrial applications. The molecular structure of this compound is characterized by a cyclopropane ring substituted with a methyl group and an oxo group, further connected to a carbamic acid moiety. The ester group, specifically the 1,1-dimethylethyl ester, adds to its chemical versatility and reactivity.
Recent advancements in organic chemistry have highlighted the potential of this compound in the synthesis of bioactive molecules. Researchers have explored its role as an intermediate in the construction of complex natural product analogs. For instance, studies have demonstrated its utility in the formation of cyclic amides and peptide-like structures, which are crucial in drug discovery and development. The unique combination of a cyclopropane ring and a carbamic acid ester makes this compound an attractive candidate for exploring novel synthetic pathways.
The synthesis of Carbamic Acid, N-[[1-(2-Methyl-1-Oxopropyl)Cyclopropyl]Methyl]-, 1,1-Dimethylethyl Ester involves a multi-step process that typically begins with the preparation of the cyclopropane derivative. This is followed by functionalization to introduce the carbamic acid moiety and subsequent esterification. The reaction conditions are carefully optimized to ensure high yield and purity, which are critical for its application in advanced chemical transformations.
In terms of physical properties, this compound exhibits a melting point of approximately 55°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various solution-phase reactions. The compound's stability under thermal and oxidative conditions has also been evaluated, showing minimal degradation under typical laboratory conditions.
From an environmental perspective, the biodegradation potential of this compound has been studied to assess its impact on ecosystems. Research indicates that it undergoes moderate biodegradation under aerobic conditions, with microbial activity playing a significant role in its transformation. This information is vital for industries involved in its production and handling to ensure compliance with environmental regulations.
Looking ahead, the demand for compounds like Carbamic Acid, N-[[1-(2-Methyl-1-Oxopropyl)Cyclopropyl]Methyl]-, 1,1-Dimethylethyl Ester is expected to grow due to their increasing application in specialized chemical sectors. As research continues to uncover new synthetic strategies and applications, this compound will likely play an even more prominent role in advancing chemical science and technology.
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